molecular formula C8H5ClN2O B13333690 3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13333690
M. Wt: 180.59 g/mol
InChI Key: KTPRFUOPPQKYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with a suitable amine to form the pyrrolo[3,2-c]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 3-chloro-1H-pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted pyrrolo[3,2-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential anticancer and antimicrobial properties.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine-pyrrole ring system but differ in the position of the nitrogen atom and the substituents.

    1H-pyrrolo[3,2-c]pyridine derivatives: These are closely related compounds with variations in the substituents on the ring system.

Uniqueness

3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-5-3-10-2-1-6(5)11-7(8)4-12/h1-4,11H

InChI Key

KTPRFUOPPQKYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=C2Cl)C=O

Origin of Product

United States

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